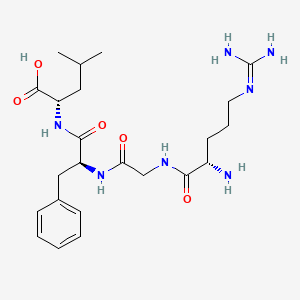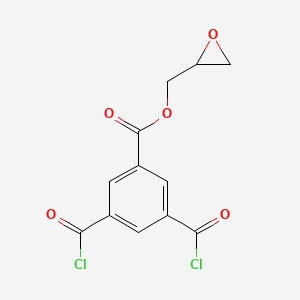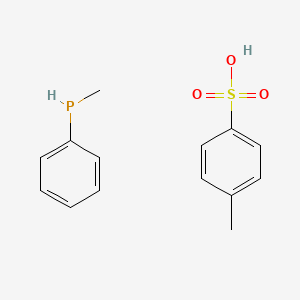
4-Methylbenzenesulfonic acid;methyl(phenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzenesulfonic acid and methyl(phenyl)phosphane are two distinct chemical compoundsIt is a white crystalline solid that is soluble in water, alcohol, and other polar solvents It is a colorless liquid that is used as a ligand in coordination chemistry .
Preparation Methods
4-Methylbenzenesulfonic Acid
4-Methylbenzenesulfonic acid is typically prepared by sulfonation of toluene with concentrated sulfuric acid. The reaction is carried out at elevated temperatures, and the product is purified by recrystallization from water or other solvents . Industrial production involves similar methods, often with additional steps to remove impurities and ensure high purity of the final product .
Methyl(phenyl)phosphane
Methyl(phenyl)phosphane can be synthesized by the reaction of methylmagnesium bromide with dichlorophenylphosphine. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation. The product is purified by distillation .
Chemical Reactions Analysis
4-Methylbenzenesulfonic Acid
4-Methylbenzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: It can react with sodium hydroxide to form sodium p-toluenesulfonate.
Esterification: It reacts with alcohols to form esters, such as methyl p-toluenesulfonate.
Hydrolysis: When heated with water, it hydrolyzes to form toluene and sulfuric acid.
Methyl(phenyl)phosphane
Methyl(phenyl)phosphane participates in:
Coordination Chemistry: It acts as a ligand, forming complexes with transition metals.
Oxidation: It can be oxidized to form phosphine oxides.
Scientific Research Applications
4-Methylbenzenesulfonic Acid
4-Methylbenzenesulfonic acid is widely used in:
Organic Synthesis: As a catalyst for esterification and other reactions.
Pharmaceuticals: In the synthesis of various drugs.
Polymer Chemistry: As a curing agent for resins.
Methyl(phenyl)phosphane
Methyl(phenyl)phosphane is used in:
Coordination Chemistry: As a ligand in the synthesis of metal complexes.
Catalysis: In various catalytic processes.
Mechanism of Action
4-Methylbenzenesulfonic Acid
The compound acts as a strong acid, donating protons in reactions. It catalyzes reactions by increasing the electrophilicity of substrates .
Methyl(phenyl)phosphane
As a ligand, it donates electron density to metal centers, stabilizing metal complexes and facilitating various catalytic processes .
Comparison with Similar Compounds
4-Methylbenzenesulfonic Acid
Similar compounds include benzenesulfonic acid and toluenesulfonic acid. 4-Methylbenzenesulfonic acid is unique due to its methyl group, which affects its solubility and reactivity .
Methyl(phenyl)phosphane
Similar compounds include diphenylphosphine and dimethylphosphine. Methyl(phenyl)phosphane is unique due to its mixed alkyl-aryl substitution, which influences its coordination properties .
Properties
CAS No. |
497254-36-1 |
|---|---|
Molecular Formula |
C14H17O3PS |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;methyl(phenyl)phosphane |
InChI |
InChI=1S/C7H8O3S.C7H9P/c1-6-2-4-7(5-3-6)11(8,9)10;1-8-7-5-3-2-4-6-7/h2-5H,1H3,(H,8,9,10);2-6,8H,1H3 |
InChI Key |
LMNDVNGKINLVIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CPC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-Oxo-3-phenyl-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B14250159.png)

![Phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dibutyl ester](/img/structure/B14250176.png)
![4-[(3-Chloroanilino)(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14250183.png)
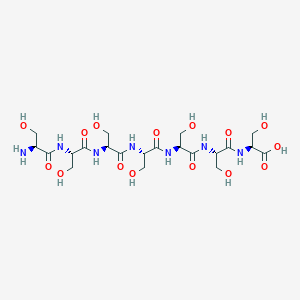

![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14250207.png)
![4-[3-(4-Aminophenyl)prop-2-yn-1-yl]pyridine-2,6-dicarboxylic acid](/img/structure/B14250215.png)
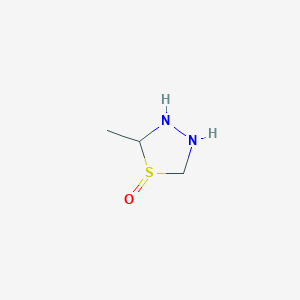
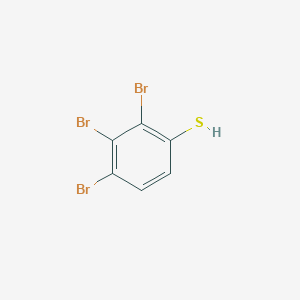
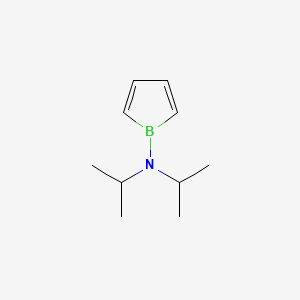
![N-Heptyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14250242.png)
